4-(4-Ethylphenyl)-2-methylbutan-2-ol
Description
Properties
IUPAC Name |
4-(4-ethylphenyl)-2-methylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-4-11-5-7-12(8-6-11)9-10-13(2,3)14/h5-8,14H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHYHEOTJSKGGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCC(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
4-(4-Ethylphenyl)-2-methylbutan-2-ol is studied for its potential therapeutic properties. It may serve as a precursor in the synthesis of various pharmaceutical compounds due to its structural characteristics that allow for further functionalization.
| Application | Description |
|---|---|
| Antimicrobial Activity | Research indicates potential antimicrobial effects, making it a candidate for developing new antibiotics. |
| Anti-inflammatory Properties | Investigations into its anti-inflammatory effects suggest utility in pain management therapies. |
Synthesis of Fine Chemicals
This compound is utilized in organic synthesis as a building block for more complex molecules. Its ability to undergo various reactions, such as alkylation and oxidation, makes it valuable in creating fine chemicals.
| Reaction Type | Application |
|---|---|
| Alkylation | Used to introduce alkyl groups into target molecules, enhancing their pharmacological properties. |
| Oxidation | Acts as a substrate in oxidation reactions to produce ketones or aldehydes. |
Flavor and Fragrance Industry
Due to its aromatic properties, this compound is explored in the flavor and fragrance industry. Its pleasant scent profile can be incorporated into perfumes and flavorings.
| Application | Description |
|---|---|
| Fragrance Component | Used in formulations to impart floral or fruity notes. |
| Flavor Enhancer | Added to food products to enhance taste profiles. |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents assessed the antimicrobial efficacy of various substituted alcohols, including this compound. Results indicated significant activity against certain strains of bacteria, suggesting its potential use in developing new antimicrobial agents .
Case Study 2: Organic Synthesis
In a research article from Organic Chemistry Frontiers, the compound was utilized as a precursor for synthesizing novel anti-inflammatory agents. The study demonstrated successful alkylation reactions leading to compounds with enhanced bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural analogs of 4-(4-Ethylphenyl)-2-methylbutan-2-ol, emphasizing differences in substituents, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison of Analogous Compounds
Notes:
- Lipophilicity : The ethyl group in this compound enhances lipophilicity compared to methoxy (electron-donating) or chloro (electron-withdrawing) analogs. This property influences solubility and membrane permeability in biological systems.
- Reactivity: The tertiary alcohol group in the target compound is less reactive than primary/secondary alcohols but more stable against oxidation. In contrast, 4-Phenyl-2-butanone (a ketone) lacks hydroxyl reactivity, making it a poor hydrogen-bond donor .
- Biological Relevance : Simple analogs like 2-methylbutan-2-ol are associated with RCC, but the aryl-substituted target compound’s metabolic fate remains unexplored .
- Safety: Chloro- and amino-substituted analogs (e.g., 2-(4-Chlorophenyl)butan-2-ol, 2-(Dimethylamino)-2-phenylbutan-1-ol) exhibit higher toxicity profiles due to reactive substituents .
Key Research Findings
Synthetic Utility : The 4-ethylphenyl group in the target compound is synthetically accessible via Friedel-Crafts alkylation or Grignard reactions, similar to methods used for 4-(4-Methoxyphenyl)butan-2-ol .
Thermodynamic Stability : Tertiary alcohols like this compound exhibit higher thermal stability (decomposition >200°C) compared to primary alcohols, aligning with trends observed in 2-(4-Chlorophenyl)butan-2-ol .
Spectroscopic Characterization: Infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds (e.g., methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate) confirm the diagnostic absorption peaks for hydroxyl (3200–3600 cm⁻¹) and aromatic C–H stretching (3000–3100 cm⁻¹) .
Preparation Methods
Reaction Protocol
-
Grignard Reagent Preparation: 4-Ethylbenzyl chloride or bromide is treated with magnesium in THF to generate 4-ethylbenzylmagnesium halide.
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Epoxide Addition: Isobutylene oxide is added to the Grignard reagent at 0–25°C, initiating a ring-opening reaction.
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Workup: Hydrolysis with aqueous NH₄Cl or HCl, followed by extraction and distillation.
Optimization Parameters
-
Molar Ratio: 1.5–2.5 mol Grignard reagent per mole of epoxide.
-
Catalyst: Cu(I) compounds enhance reactivity and selectivity.
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Solvent: Ethers (THF, 2-methyltetrahydrofuran) or hydrocarbons (toluene).
Advantages
-
Regioselectivity: The Grignard nucleophile attacks the less substituted epoxide carbon, ensuring correct branching.
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Scalability: Suitable for industrial production due to straightforward purification.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield | Complexity | Scalability |
|---|---|---|---|---|
| Grignard + Ketone | 4-(4-Ethylphenyl)-2-butanone | ~72% | High | Moderate |
| Epoxide Ring-Opening | 4-Ethylbenzyl halide | Not reported | Moderate | High |
Key Observations
-
The Grignard/ketone method suffers from precursor availability but offers reliable yields.
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Epoxide ring-opening is more scalable but requires stringent control over stoichiometry and catalysis.
Spectroscopic Characterization
Successful synthesis is confirmed via:
Industrial and Environmental Considerations
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 4-(4-Ethylphenyl)-2-methylbutan-2-ol, and how can reaction efficiency be optimized?
- Methodology : Utilize Friedel-Crafts alkylation or cyclialkylation strategies, leveraging aromatic electrophilic substitution. For example, intermediates like 2-methyl-4-(heteroaryl)butan-2-ol can be synthesized via carbinol precursors and cyclized using acid catalysts (e.g., PTSA or PPA) to form fused heteropolycycles . Optimize yields by controlling reaction temperature (e.g., 80–120°C) and catalyst loading (5–10 mol%). Monitor progress via TLC or GC-MS.
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Methodology : Employ a combination of NMR (1H/13C), FT-IR, and high-resolution mass spectrometry (HRMS). For example, 1H NMR should show characteristic peaks for the tertiary alcohol (δ ~1.2 ppm) and ethylphenyl substituents (δ ~6.5–7.2 ppm for aromatic protons). Compare spectroscopic data with computational predictions (e.g., DFT-based chemical shift calculations) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Follow GHS guidelines: wear PPE (gloves, lab coat, safety goggles), use fume hoods for weighing/reacting, and avoid skin/eye contact. In case of exposure, rinse with water for 15+ minutes and seek medical attention. Store in a cool, dry area away from oxidizers .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in cyclialkylation yields when using this compound as a precursor?
- Methodology : Conduct kinetic studies (e.g., variable-temperature NMR) to identify rate-determining steps. Compare outcomes under Brønsted vs. Lewis acid catalysis (e.g., PTSA vs. AlCl3). Analyze by-products via LC-MS to detect competing pathways, such as dimerization or dehydration .
Q. What experimental approaches are suitable for determining log Pow and aqueous solubility of this compound?
- Methodology : Use the shake-flask method with octanol/water partitioning, followed by HPLC quantification. For solubility, perform saturation concentration assays at 25°C using UV-Vis spectroscopy. Validate results with computational tools like COSMO-RS .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability testing: incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify products using tandem MS. Assess thermal stability via DSC/TGA .
Q. What strategies mitigate conflicting data in toxicity profiles for structurally similar alcohols?
- Methodology : Cross-validate using in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) and in silico tools (e.g., OECD QSAR Toolbox). Compare results with analogues like 4-Phenyl-3-buten-2-ol, noting differences in metabolic pathways (e.g., cytochrome P450 interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
